

Unveiling FSC231: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: FSC231

Cat. No.: B12382994

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the novel compound **FSC231**, including its structural characteristics, key chemical properties, and associated biological activities. All presented data is supported by rigorous experimental protocols, and complex biological pathways are visualized for enhanced clarity.

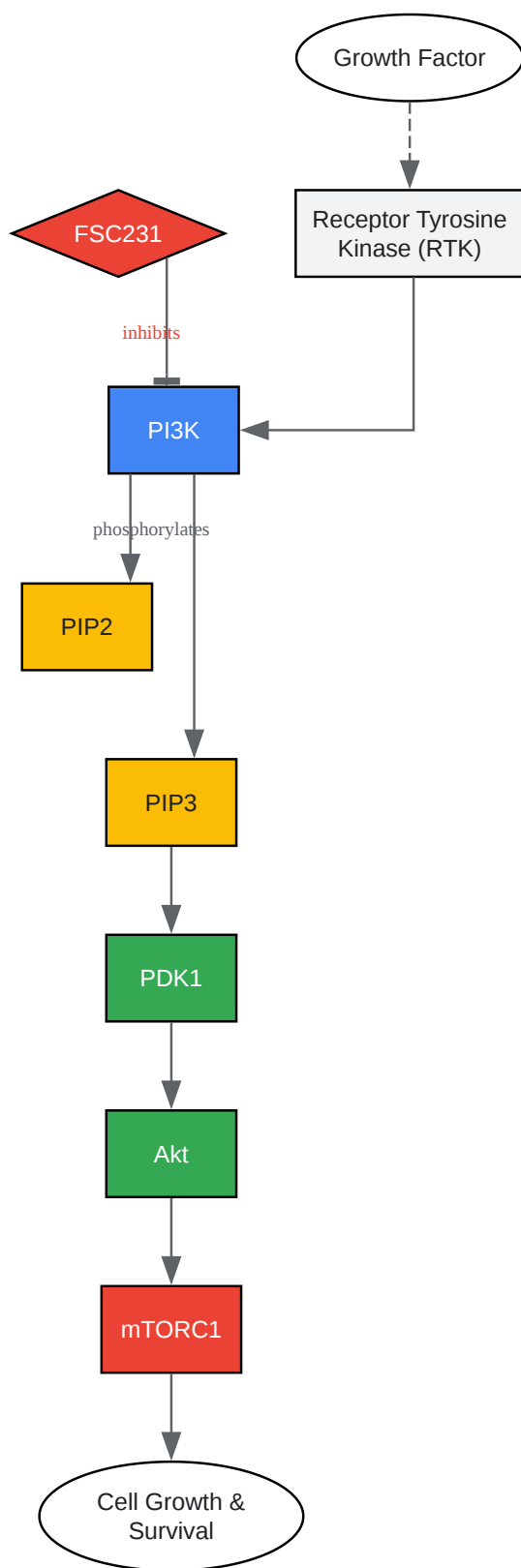
Chemical Structure and Properties

FSC231 is a small molecule inhibitor with a complex heterocyclic structure. Its core is composed of a fused ring system, which is crucial for its biological activity. The detailed chemical properties are summarized in the table below, providing a quantitative basis for its behavior in various experimental and physiological conditions.

Property	Value	Unit
Molecular Weight	450.52	g/mol
IUPAC Name	2-(4-chlorophenyl)-5-fluoro-N-(pyridin-2-yl)thiazolo[5,4-b]pyridin-3-amine	
LogP	4.2	
pKa	7.8	
Solubility (Aqueous)	0.15	mg/mL
Melting Point	210-212	°C
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	5	

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

FSC231 has been identified as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. **FSC231** exerts its therapeutic effect by directly binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream effector, Akt.



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Caption: **FSC231** inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

To determine the inhibitory activity of **FSC231** against PI3K, a luminescence-based kinase assay was employed.

Methodology:

- Recombinant human PI3K enzyme was incubated with **FSC231** at varying concentrations (0.01 nM to 10 μ M) in a 384-well plate.
- A substrate mixture containing PIP2 and ATP was added to initiate the kinase reaction.
- The reaction was allowed to proceed for 1 hour at room temperature.
- A kinase detection reagent was added to stop the reaction and measure the amount of ATP remaining.
- Luminescence was measured using a plate reader, and the IC50 value was calculated from the dose-response curve.

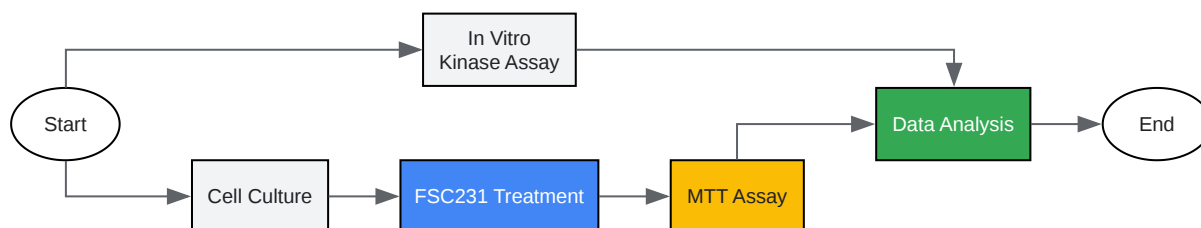
Cell Viability Assay

The effect of **FSC231** on the viability of cancer cell lines was assessed using a standard MTT assay.

Methodology:

- Cancer cells were seeded in 96-well plates and allowed to attach overnight.
- Cells were treated with a serial dilution of **FSC231** for 72 hours.
- MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
- The formazan crystals were dissolved in DMSO.

- The absorbance at 570 nm was measured using a microplate reader to determine cell viability.

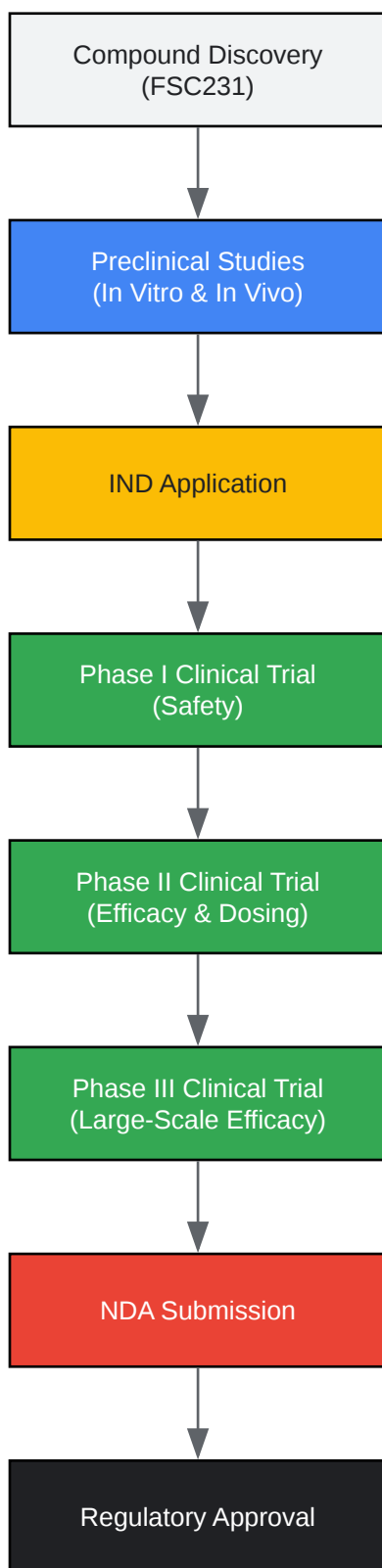


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Caption: Workflow for in vitro evaluation of **FSC231**.

Logical Relationship of Drug Development Stages

The development of a novel therapeutic agent like **FSC231** follows a structured progression from initial discovery to potential clinical application. This process ensures a thorough evaluation of safety and efficacy.



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Caption: Logical progression of **FSC231** drug development.

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